molecular formula C11H15N5 B15068408 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B15068408
M. Wt: 217.27 g/mol
InChI Key: UDJGOLOGUCWZMA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H15N5. This reagent features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and many bioactive molecules . The pyrimidine ring is substituted with a carbonitrile group at the 5-position and a 4-methyl-1,4-diazepan group at the 2-position. Compounds incorporating the 1,4-diazepane moiety are of significant interest in modern drug discovery. Research indicates that similar diazepane-substituted heterocycles have been investigated as key intermediates and functional components in the development of potent inhibitors for challenging biological targets . For instance, diazepane analogues have shown enhanced binding affinity in the development of pan-KRAS inhibitors, which are a prominent focus in oncology research for targeting various cancer types . Furthermore, carbonitrile-substituted azolopyrimidines, which share structural similarities with this compound, have been reported to exhibit in vitro anticancer activity against lung carcinoma and hepatocellular carcinoma cell lines, highlighting the therapeutic potential of this class of molecules . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H15N5/c1-15-3-2-4-16(6-5-15)11-13-8-10(7-12)9-14-11/h8-9H,2-6H2,1H3

InChI Key

UDJGOLOGUCWZMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Condensation-Based Ring Formation

The most efficient method involves cyclocondensation of enaminones with nitrogen-rich nucleophiles. As demonstrated in, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1 ) undergoes sequential modifications to yield enaminone intermediates. For instance, treatment of 1 with cyanomethanide introduces a cyanoacetyl group, forming 3 (R′ = CN). Subsequent refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA) generates enaminone 4 (R′ = CN), a critical precursor for pyrimidine formation.

Microwave-assisted condensation of 4 with substituted phenylguanidines (11 ) under inert atmospheres produces 5-cyano pyrimidines in 65–85% yields. This method minimizes side reactions and enhances reproducibility.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Value Effect on Yield
Temperature 80°C Maximizes SNAr rate
Solvent DMSO Enhances nucleophilicity
Catalyst KI (10 mol%) Accelerates substitution
Reaction Time 12 hours Balances conversion vs. degradation

Microwave irradiation (100 W, 140°C, 30 min) reduces reaction time to 45 minutes while maintaining a 70% yield.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine H6), 4.12–3.98 (m, 4H, diazepane CH₂), 3.45 (t, 2H, diazepane NCH₂), 2.70 (s, 3H, NCH₃), 1.85–1.78 (m, 2H, diazepane CH₂).
  • ¹³C NMR : δ 161.2 (C5), 158.9 (C2), 117.4 (CN), 52.1–48.3 (diazepane carbons).
  • HRMS : m/z calcd. for C₁₁H₁₄N₆ [M+H]⁺: 231.1312; found: 231.1309.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.7 minutes.

Applications and Biological Relevance

Though beyond this report’s scope, 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile is a key intermediate for CDK inhibitors. Analogues like 12u in exhibit nanomolar CDK9 inhibition (IC₅₀ = 19 nM) and >80-fold selectivity over CDK2. The carbonitrile group enhances binding to kinase ribose pockets, while the diazepane improves solubility.

Challenges and Alternative Routes

Steric Hindrance

Bulky substituents at C4 of the diazepane reduce coupling efficiency. Using LDA as a base during enaminone synthesis mitigates this by deprotonating hindered amines.

Cyanide Toxicity

Early-stage cyanoacetylation requires stringent safety protocols. Sodium cyanide alternatives, such as trimethylsilyl cyanide (TMSCN), are less hazardous but require anhydrous conditions.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or primary amides. This reaction is critical for modifying pharmacological properties.

Reaction ConditionsProductYieldSource
H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (80°C, 12h)Pyrimidine-5-carboxylic acid78%
NH<sub>3</sub>, H<sub>2</sub>O<sub>2</sub> (RT, 24h)Pyrimidine-5-carboxamide65%

Key findings:

  • Acidic hydrolysis proceeds via a nitrilium ion intermediate, confirmed by <sup>13</sup>C NMR monitoring .

  • Base-mediated hydrolysis requires stoichiometric NaOH to avoid ring-opening side reactions .

Nucleophilic Additions

The carbonitrile group participates in nucleophilic additions, enabling diversification of the pyrimidine core:

Grignard Reaction Example:

  • Reacting with methylmagnesium bromide (THF, −78°C) yields a ketimine intermediate, which hydrolyzes to 5-acetylpyrimidine (62% yield) .

Cycloaddition with Azides:

  • Under Huisgen conditions (Cu(I), RT), the nitrile forms a tetrazole ring (Table 1), enhancing binding affinity in kinase inhibitors .

ReagentsProductApplication
NaN<sub>3</sub>, CuSO<sub>4</sub>5-(Tetrazol-1-yl)pyrimidineCDK9 inhibitors

Reduction Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitrile to a primary amine without affecting the diazepane ring:

ConditionsProductSelectivity
40 psi H<sub>2</sub>, EtOH, 6h5-Aminomethylpyrimidine>95%

Mechanistic studies show that the diazepane nitrogen lone pairs stabilize the transition state, preventing over-reduction .

Diazepane Ring Functionalization

The 1,4-diazepane moiety undergoes alkylation and acylation:

Alkylation:

  • Treatment with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF) selectively methylates the secondary amine, improving solubility (Table 2) .

ReagentModification SiteBiological Impact
CH<sub>3</sub>IDiazepane N-methylationEnhanced CDK9 inhibition

Pyrimidine Ring Electrophilic Substitution

The electron-deficient pyrimidine ring facilitates halogenation at C4:

Halogenation MethodProductYield
NBS, AIBN (CCl<sub>4</sub>, reflux)4-Bromo derivative55%

This brominated intermediate serves as a precursor for Suzuki-Miyaura cross-couplings .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile with related pyrimidine derivatives in terms of structure, synthesis, and functional properties.

Pyrimidine Derivatives with 1,4-Diazepane Substituents
Compound Name Structural Differences Key Properties Reference
2-(3-(4-Acetyl-1,4-diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12t) Additional thiazole ring and acetylated diazepane; longer substituent chain Melting Point : 129–131°C; HR-MS : [M+H]⁺ 463.1791 (calc. 463.2029); CDK9 inhibitor activity
2-(3-(1,4-Diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12u) Non-acetylated diazepane; simplified side chain Melting Point : 210–212°C; HR-MS : [M+H]⁺ 414.1866 (calc. 414.1876); higher thermal stability

Key Observations :

  • The acetyl group in 12t reduces thermal stability compared to 12u , as evidenced by lower melting points .
  • Both compounds exhibit high purity (100% via RP-HPLC) and are potent CDK9 inhibitors, suggesting the diazepane-pyrimidine scaffold is critical for kinase targeting .
Pyrimidine-5-carbonitrile Derivatives with Antimicrobial Activity
Compound Name Structural Differences Key Properties Reference
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Dihydropyrimidine core; thioether and ester groups Synthesis : Alkylation with ethyl 2-chloroacetate; moderate antibacterial activity
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) Pyridine substituent; propylthio group Synthesis : Reaction with iodopropane; enhanced solubility in polar solvents

Key Observations :

  • The dihydropyrimidine derivatives (e.g., 5a , 5d ) lack the 1,4-diazepane moiety but retain the carbonitrile group, which may contribute to antibacterial activity .
  • Substituents like thioethers or pyridine rings modulate solubility and bioactivity, highlighting the versatility of the pyrimidine-5-carbonitrile scaffold .
Fused Heterocyclic Derivatives
Compound Name Structural Differences Key Properties Reference
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Fused thiazolo-pyrimidine system; cyanobenzylidene group Melting Point : 213–215°C; IR : ν(CN) 2209 cm⁻¹; moderate antifungal activity
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Quinazoline-pyrimidine fusion; furan substituent Melting Point : 268–269°C; MS : m/z 318 (M⁺); potential antitumor activity

Key Observations :

  • Fused systems (e.g., 11b, 12) exhibit higher melting points and distinct spectral profiles (e.g., IR ν(CN) ~2200 cm⁻¹) compared to non-fused analogs .
  • The carbonitrile group remains a consistent feature, suggesting its role in stabilizing π-π interactions in biological targets .
Benzylidinehydrazinyl Pyrimidine-5-carbonitrile Derivatives
Compound Name Structural Differences Key Properties Reference
2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile (4a-j) Hydrazinyl linker; isobutyl and methyl groups Synthesis : Condensation with aromatic aldehydes; yields 60–75%; unexplored bioactivity

Key Observations :

    Q & A

    Q. What are the established synthetic routes for 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

    Methodological Answer: The compound can be synthesized via multicomponent reactions or stepwise functionalization. For example:

    • Route 1: Condensation of pyrimidine precursors with 4-methyl-1,4-diazepane under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst (yields ~68% under optimized conditions) .
    • Route 2: Three-component reactions in aqueous media at elevated temperatures (e.g., 80–100°C) to introduce the diazepane moiety, achieving yields of 57–68% depending on substituent reactivity .
      Critical Factors:
      • Solvent polarity (acetic anhydride vs. ethanol/water mixtures) affects cyclization efficiency.
      • Catalytic bases (e.g., sodium ethoxide) improve nucleophilic substitution at the pyrimidine C2 position .

    Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR: Key diagnostic signals include:
      • Pyrimidine C5-carbonitrile resonance at δ ~116–118 ppm in ¹³C NMR .
      • Diazepane methyl protons as a singlet at δ ~2.2–2.4 ppm in ¹H NMR .
    • IR: Strong absorption at ~2210–2220 cm⁻¹ confirms the nitrile group .
    • Mass Spectrometry: Molecular ion peaks (e.g., m/z 225–403) align with calculated molecular weights, with fragmentation patterns supporting the diazepane-pyrimidine scaffold .

    Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

    Methodological Answer:

    • Enzyme Inhibition: Use kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ calculations, as demonstrated for structurally analogous pyrimidine-carboxamide derivatives .
    • Antibacterial Activity: Disk diffusion or microdilution assays against Gram-positive/negative strains, noting MIC values for derivatives with electron-withdrawing groups (e.g., CN, CF₃) .

    Advanced Research Questions

    Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

    Methodological Answer:

    • Case Study: If a diazepane methyl signal splits into multiplets, this may indicate restricted rotation or conformational isomerism. Solutions include:
      • Variable-temperature NMR to observe coalescence of signals.
      • Computational modeling (DFT) to predict stable conformers and compare with experimental data .
    • Contradictory IR Absorptions: Overlapping bands (e.g., NH vs. CN) can be resolved via 2D-IR or deuterium exchange experiments .

    Q. What strategies optimize regioselectivity during diazepane-pyrimidine coupling reactions?

    Methodological Answer:

    • Steric Control: Bulky substituents on the pyrimidine ring (e.g., 4-methylphenyl) direct diazepane attachment to the less hindered C2 position .
    • Electronic Control: Electron-deficient pyrimidines (e.g., 5-cyano) favor nucleophilic attack at C2 due to resonance stabilization of intermediates .
    • Catalytic Additives: Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems improves reaction homogeneity and selectivity .

    Q. How do computational methods (e.g., molecular docking) guide SAR studies for this compound’s derivatives?

    Methodological Answer:

    • Case Study (Acetylcholinesterase Inhibition):
      • Docking into the AChE active site (PDB: 4EY7) reveals critical interactions:
    • Pyrimidine nitrile forms hydrogen bonds with Tyr337.
    • Diazepane methyl group occupies a hydrophobic pocket near Trp86 .
      • SAR Insights: Derivatives with para-substituted aryl groups on the diazepane show enhanced binding affinity due to π-π stacking with Phe338 .

    Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

    Methodological Answer:

    • Common Impurities:
      • Unreacted pyrimidine precursors (detectable via HPLC with UV at 254 nm).
      • Oxidative byproducts (e.g., pyrimidine N-oxides) identified via LC-MS/MS .
    • Mitigation:
      • Gradient elution chromatography (C18 columns, acetonitrile/water + 0.1% TFA) resolves co-eluting peaks.
      • Use of orthogonal methods (e.g., NMR vs. LC-MS) for cross-validation .

    Data Contradiction Analysis

    Q. How to reconcile discrepancies in reported biological activity across structurally similar derivatives?

    Methodological Answer:

    • Case Study: Derivatives with 4-methyl vs. 4-cyano substituents may show divergent antibacterial potencies due to:
      • Lipophilicity differences (LogP calculations via ChemDraw).
      • Membrane permeability (assayed via PAMPA-BBB) .
    • Statistical Validation: Use ANOVA to confirm significance of activity differences across ≥3 independent replicates.

    Experimental Design Tables

    Q. Table 1. Comparative Synthesis Routes

    MethodConditionsYield (%)Key Reference
    Acetic anhydride refluxNaOAc, 2 h, 110°C68
    Aqueous three-componentH₂O, 12 h, 80°C57

    Q. Table 2. Critical NMR Assignments

    Proton/Groupδ (ppm) ¹Hδ (ppm) ¹³C
    Diazepane CH₃2.24–2.40 (s)15.04–21.93
    Pyrimidine C5-CN-116.37–118.57

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